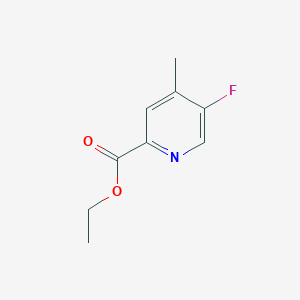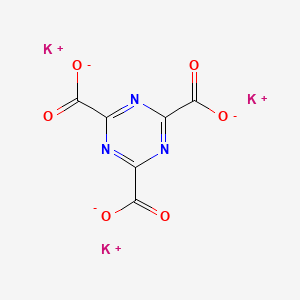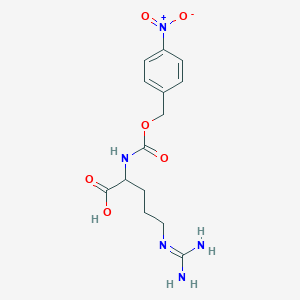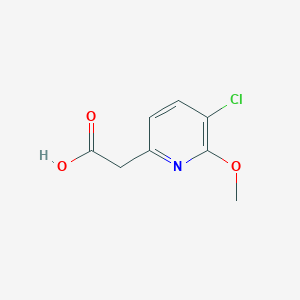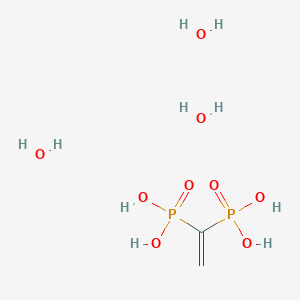
Ethene-1,1-diylbis(phosphonic acid) trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene-1,1-diylbis(phosphonic acid) trihydrate is a chemical compound with the molecular formula C2H12O9P2 and a molecular weight of 242.058802. It is known for its unique structure, which includes two phosphonic acid groups attached to an ethene backbone, and three water molecules of hydration .
Preparation Methods
The synthesis of Ethene-1,1-diylbis(phosphonic acid) trihydrate typically involves the reaction of ethene with phosphorous acid under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
Ethene-1,1-diylbis(phosphonic acid) trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced to form lower oxidation states of phosphorus.
Substitution: The phosphonic acid groups can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ethene-1,1-diylbis(phosphonic acid) trihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethene-1,1-diylbis(phosphonic acid) trihydrate involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid groups can form strong bonds with metal ions and other biomolecules, affecting their function and activity. This compound can also participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Ethene-1,1-diylbis(phosphonic acid) trihydrate can be compared with other similar compounds, such as:
Methane-1,1-diylbis(phosphonic acid): Similar structure but with a methane backbone instead of ethene.
Propane-1,1-diylbis(phosphonic acid): Similar structure but with a propane backbone.
Butane-1,1-diylbis(phosphonic acid): Similar structure but with a butane backbone. The uniqueness of this compound lies in its ethene backbone, which provides distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C2H12O9P2 |
|---|---|
Molecular Weight |
242.06 g/mol |
IUPAC Name |
1-phosphonoethenylphosphonic acid;trihydrate |
InChI |
InChI=1S/C2H6O6P2.3H2O/c1-2(9(3,4)5)10(6,7)8;;;/h1H2,(H2,3,4,5)(H2,6,7,8);3*1H2 |
InChI Key |
VGARFSDAFCEJPF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(P(=O)(O)O)P(=O)(O)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


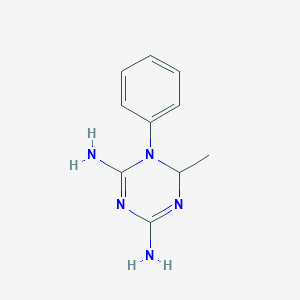
![5-((7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B13127732.png)
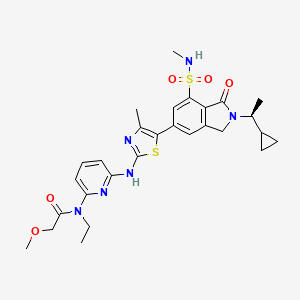

![(1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13127753.png)


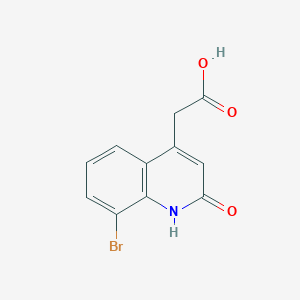
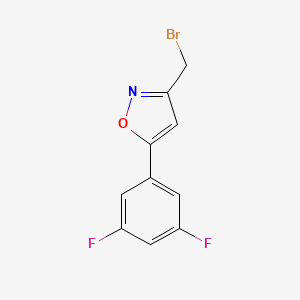
![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)
